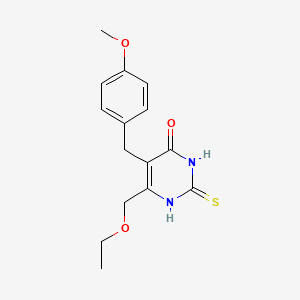![molecular formula C16H25NO2 B5227002 4-[4-(2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B5227002.png)
4-[4-(2,6-dimethylphenoxy)butyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,6-dimethylphenoxy)butyl]morpholine, commonly known as DMXB, is a promising compound with a wide range of potential applications in scientific research. It is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that plays an important role in various physiological and pathological processes.
作用機序
DMXB binds selectively to the α7nAChR, which is predominantly expressed in the central nervous system and plays a key role in neurotransmission, synaptic plasticity, and neuroprotection. Activation of α7nAChR by DMXB leads to the influx of calcium ions into cells, which triggers various downstream signaling pathways that mediate its biological effects.
Biochemical and physiological effects:
DMXB has been shown to modulate various neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in cognitive function, mood regulation, and pain perception. It also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. DMXB has been shown to improve memory and learning in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
DMXB is a potent and selective agonist of α7nAChR, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. It has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, DMXB has limited solubility in water and may require the use of organic solvents for in vitro and in vivo experiments. Its effects may also be influenced by factors such as dose, duration of treatment, and the specific disease model used.
将来の方向性
There are several potential future directions for DMXB research. One area of interest is the development of novel DMXB analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the role of α7nAChR in other physiological and pathological processes, such as immune function and cardiovascular disease. DMXB may also have potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Further studies are needed to elucidate the full therapeutic potential of DMXB.
In conclusion, DMXB is a promising compound with a wide range of potential applications in scientific research. Its selective agonism of α7nAChR makes it a valuable tool for studying the physiological and pathological roles of this receptor. DMXB has shown promising results in preclinical studies for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
DMXB can be synthesized by reacting 2,6-dimethylphenol with 1,4-dibromobutane in the presence of potassium carbonate, followed by reaction with morpholine in the presence of sodium hydride. The product can be purified by column chromatography to obtain pure DMXB.
科学的研究の応用
DMXB has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, depression, and pain. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases. DMXB has also been shown to have anti-tumor effects and enhance the efficacy of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
4-[4-(2,6-dimethylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-6-5-7-15(2)16(14)19-11-4-3-8-17-9-12-18-13-10-17/h5-7H,3-4,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILWJBWPSHWIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226921.png)
![5-[(5-methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226927.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-4-butoxybenzamide](/img/structure/B5226946.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5226952.png)



![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227007.png)
![1-(8-methoxy-5-quinolinyl)-N-methyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5227020.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5227030.png)
![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
![butyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5227045.png)
